Turraeanthin A

Description

Turraeanthin A is a protolimonoid, a subclass of triterpenoids characterized by a tetracyclic scaffold and a hemiacetal ring system. It is primarily isolated from plants in the Meliaceae family, such as Turraeanthus africanus and Turraeanthus mannii . Structurally, it features a 21,24-hemiacetal ring, which undergoes reversible ring-opening in solution, leading to epimerization at C21—a phenomenon shared with other protolimonoids like melianol and turraeanthin . This compound is notable for its role in biogenetic pathways, where oxidative rearrangement of its side-chain produces simpler meliacins, highlighting its importance in the biosynthesis of limonoids .

Properties

Molecular Formula |

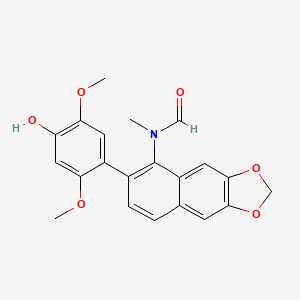

C21H19NO6 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

N-[6-(4-hydroxy-2,5-dimethoxyphenyl)benzo[f][1,3]benzodioxol-5-yl]-N-methylformamide |

InChI |

InChI=1S/C21H19NO6/c1-22(10-23)21-13(15-8-18(26-3)16(24)9-17(15)25-2)5-4-12-6-19-20(7-14(12)21)28-11-27-19/h4-10,24H,11H2,1-3H3 |

InChI Key |

AJUZAYXNOVJWML-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=O)C1=C(C=CC2=CC3=C(C=C21)OCO3)C4=CC(=C(C=C4OC)O)OC |

Synonyms |

turraeanthin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities and Differences

The table below summarizes key structural and functional attributes of Turraeanthin A and related compounds:

Key Observations:

- Hemiacetal Ring Dynamics: this compound, turraeanthin, and melianol share a labile hemiacetal ring, enabling epimerization at C21. In contrast, melianone lacks this ring, rendering it stereochemically stable .

- Bioactivity: While Turraeanthin C (a derivative) exhibits moderate anti-protozoal activity (IC₅₀: 55% inhibition), this compound’s bioactivity remains understudied .

Biogenetic Pathways

This compound serves as a critical intermediate in limonoid biosynthesis. Its conversion into meliacins involves cleavage of the hemiacetal ring and oxidation of the side-chain, a pathway distinct from melianone, which lacks the hemiacetal system required for such transformations . This oxidative rearrangement aligns with the biogenetic hypothesis that protolimonoids evolve into more complex limonoids through targeted modifications .

Epimerization Behavior

This compound and melianol form epimeric mixtures in solution due to hemiacetal ring dynamics, whereas melianone’s rigid structure prevents this.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and characterizing Turraeanthin A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Structural characterization relies on spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for skeletal framework determination, with comparative analysis against known triterpenoids .

-

Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

-

X-ray Crystallography (if crystalline): For absolute stereochemical assignment.

-

Key Challenge : Distinguishing this compound from structurally similar analogs (e.g., Turraeanthin) requires careful spectral cross-validation .

Technique Application Reference Example Column Chromatography Preliminary purification Buchanan et al. (1970) 13C NMR Differentiation of triterpenoid epoxides Polonsky et al. (1977)

Q. How can researchers address spectral data contradictions during this compound structural elucidation?

- Methodological Answer : Contradictions often arise from overlapping signals in NMR spectra or impurities. Strategies include:

- Multi-dimensional NMR : HSQC, HMBC, and COSY to resolve complex spin systems.

- Comparative Analysis : Cross-referencing data with published spectra of Turraeanthin derivatives (e.g., 21,20-anhydromelianon) .

- Synthetic Validation : Partial synthesis of proposed structures to confirm spectral matches.

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s biosynthetic pathways?

- Methodological Answer : Biosynthetic studies require a combination of isotopic labeling and enzymatic assays:

-

Isotopic Tracers : Use of 13C-labeled precursors in plant cell cultures to track carbon incorporation.

-

Gene Knockdown/CRISPR : Silencing candidate genes in Cneoraceae species to identify biosynthetic enzymes.

-

Biomimetic Synthesis : Replicating proposed oxidative rearrangements (e.g., conversion of Turraeanthin to Meliacins) under controlled lab conditions .

Q. How can researchers resolve discrepancies in this compound’s reported bioactivity across studies?

- Methodological Answer : Discrepancies may stem from variations in purity, assay conditions, or compound stability. Mitigation strategies:

- Purity Verification : HPLC quantification (>95% purity) and stability tests (e.g., pH/temperature sensitivity).

- Standardized Assays : Use of established cell lines (e.g., HeLa for cytotoxicity) with positive controls.

- Meta-Analysis : Systematic review of bioactivity data to identify confounding variables (e.g., solvent effects) .

Q. What computational methods are effective for modeling this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina to predict binding affinities with receptors (e.g., cyclooxygenase-2).

- Density Functional Theory (DFT) : For optimizing 3D conformations and electronic properties.

- Validation : Correlate computational results with in vitro assays (e.g., enzyme inhibition IC50 values) .

Methodological Considerations

Q. How should researchers design synthetic routes for this compound derivatives to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Scaffold Modification : Targeted functionalization (e.g., acetylation, epoxidation) based on known reactivity of triterpenoids.

- Regioselective Reactions : Use of protecting groups to direct modifications to specific hydroxyl or ketone positions.

- Analytical Workflow : LC-MS/NMR for real-time monitoring of reaction progress .

Q. What strategies ensure reproducibility in this compound isolation protocols?

- Methodological Answer :

- Detailed Documentation : Precise solvent ratios, column packing materials, and gradient elution profiles.

- Inter-lab Validation : Collaborative replication of isolation steps across independent labs.

- Open Data Sharing : Publication of raw spectral data in repositories (e.g., Zenodo) for peer verification .

Tables for Key Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.